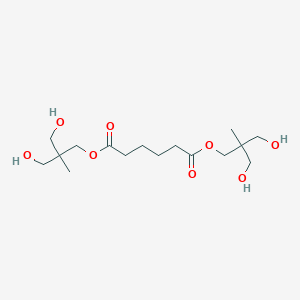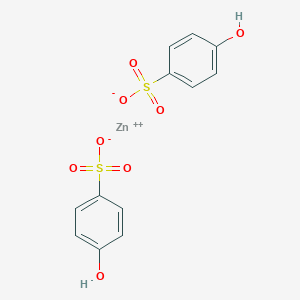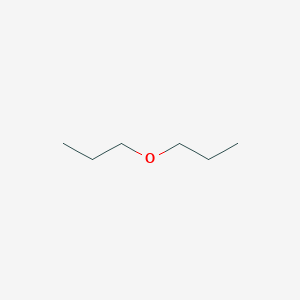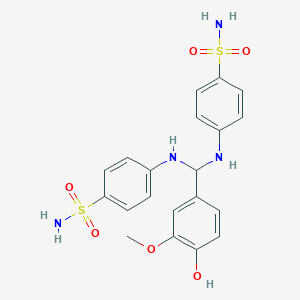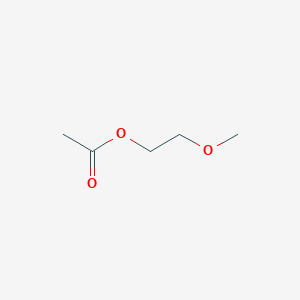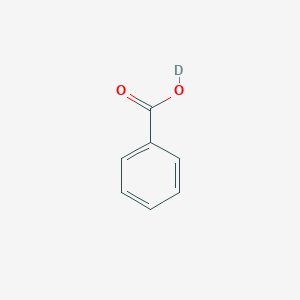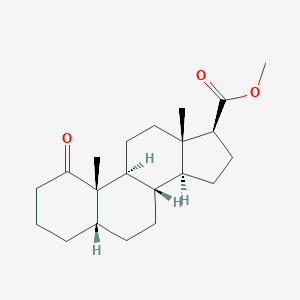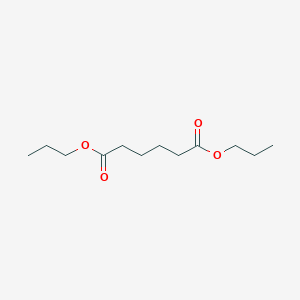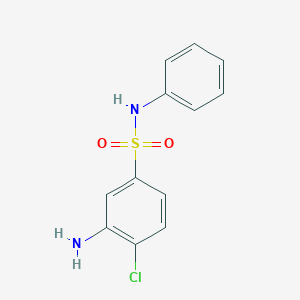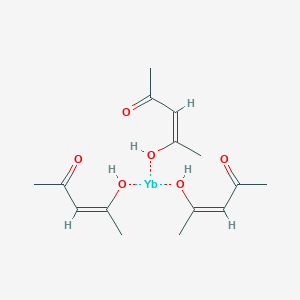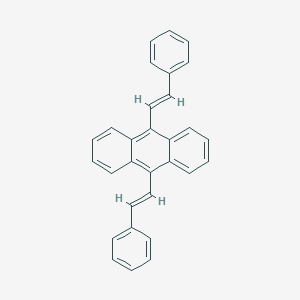
9,10-Distyrylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Distyrylanthracene (DSA) is a polycyclic aromatic hydrocarbon that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. DSA is a fluorescent organic compound that emits blue light when excited by ultraviolet radiation. It has been widely used as a fluorescent probe in various biological and chemical applications, including sensing, imaging, and detection.
Wirkmechanismus
9,10-Distyrylanthracene works by emitting blue light when excited by ultraviolet radiation. The emission of light is due to the presence of conjugated double bonds in the molecule. When excited, the electrons in the conjugated system are promoted to higher energy levels, and when they return to their ground state, they emit light.
Biochemische Und Physiologische Effekte
9,10-Distyrylanthracene has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. It has been used as a fluorescent probe in various biological and chemical applications without any adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9,10-Distyrylanthracene in lab experiments include its high fluorescence quantum yield, good photostability, and low toxicity. It is also relatively easy to synthesize and can be used in a variety of applications. However, 9,10-Distyrylanthracene has some limitations, including its sensitivity to environmental factors, such as pH and temperature. It also has a relatively short fluorescence lifetime, which limits its use in some applications.
Zukünftige Richtungen
There are several future directions for 9,10-Distyrylanthracene research. One potential area of research is the development of new synthesis methods for 9,10-Distyrylanthracene that are more efficient and cost-effective. Another area of research is the development of new applications for 9,10-Distyrylanthracene, such as in the detection of other biomolecules or in the development of new imaging techniques. Additionally, there is potential for 9,10-Distyrylanthracene to be used in the development of new materials, such as organic light-emitting diodes.
Synthesemethoden
9,10-Distyrylanthracene can be synthesized through a variety of methods, including the Suzuki coupling reaction, the Heck coupling reaction, and the McMurry coupling reaction. The Suzuki coupling reaction is the most commonly used method for synthesizing 9,10-Distyrylanthracene. In this method, two arylboronic acids are coupled with an anthracene derivative in the presence of a palladium catalyst to form 9,10-Distyrylanthracene.
Wissenschaftliche Forschungsanwendungen
9,10-Distyrylanthracene has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe in various biological and chemical applications, including sensing, imaging, and detection. 9,10-Distyrylanthracene has been used to detect DNA, RNA, and proteins in biological samples. It has also been used to detect metal ions, such as copper and mercury, in environmental samples.
Eigenschaften
IUPAC Name |
9,10-bis[(E)-2-phenylethenyl]anthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOLNSMRZSCCFZ-FLFKKZLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=CC=C5)C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Distyrylanthracene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disodium;5-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B86870.png)
